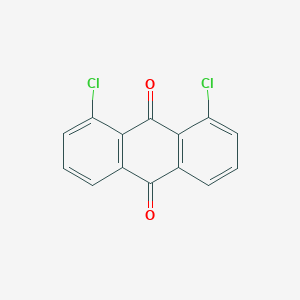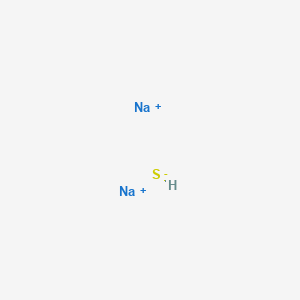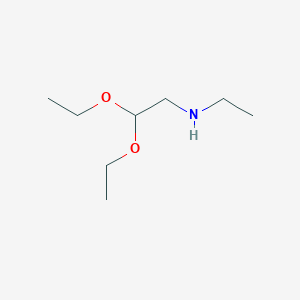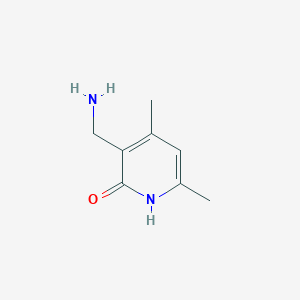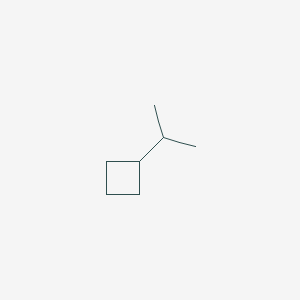
Isopropylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylcyclobutane is a cyclic hydrocarbon that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 98°C. Isopropylcyclobutane is a versatile compound that has been used in a variety of research applications.
Mecanismo De Acción
The mechanism of action of isopropylcyclobutane is not well understood. However, it is believed to act as a hydrophobic solvent in organic reactions. Isopropylcyclobutane may also interact with biological membranes, affecting their properties and functions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of isopropylcyclobutane. However, it is not known to have any toxic effects on humans or animals. Isopropylcyclobutane has been shown to have low acute toxicity in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropylcyclobutane has several advantages for lab experiments. It is a versatile solvent that can be used in a variety of reactions. It is also relatively non-toxic, making it safe to handle in a laboratory setting. However, isopropylcyclobutane has some limitations. It is not a polar solvent, which limits its use in reactions that require a polar solvent. It also has a relatively low boiling point, which can make it difficult to use in high-temperature reactions.
Direcciones Futuras
There are several future directions for research on isopropylcyclobutane. One area of research could focus on developing new synthesis methods for isopropylcyclobutane. Another area of research could focus on using isopropylcyclobutane in the synthesis of new pharmaceuticals and natural products. Additionally, further research could be conducted on the mechanism of action of isopropylcyclobutane and its effects on biological membranes.
Métodos De Síntesis
Isopropylcyclobutane can be synthesized using a variety of methods. One common method is the reduction of isopropylcyclobutanone using sodium borohydride. Another method involves the reaction of 1,3-cyclobutanedione with isopropylmagnesium bromide. Isopropylcyclobutane can also be synthesized using a Grignard reaction between isopropylmagnesium chloride and cyclobutyl bromide.
Aplicaciones Científicas De Investigación
Isopropylcyclobutane has been used in a variety of scientific research applications. It has been used as a solvent in organic synthesis reactions. It has also been used as a starting material for the synthesis of other compounds. Isopropylcyclobutane has been used in the synthesis of natural products such as the antitumor agent (+)-discodermolide. Isopropylcyclobutane has also been used in the synthesis of pharmaceuticals such as the antiviral drug remdesivir.
Propiedades
Número CAS |
872-56-0 |
|---|---|
Nombre del producto |
Isopropylcyclobutane |
Fórmula molecular |
C7H14 |
Peso molecular |
98.19 g/mol |
Nombre IUPAC |
propan-2-ylcyclobutane |
InChI |
InChI=1S/C7H14/c1-6(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
RFHQRRJFJJCQDJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC1 |
SMILES canónico |
CC(C)C1CCC1 |
Otros números CAS |
872-56-0 |
Sinónimos |
Isopropyl-cyclobutane; Isopropylcyclobutane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





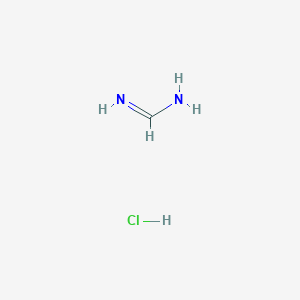
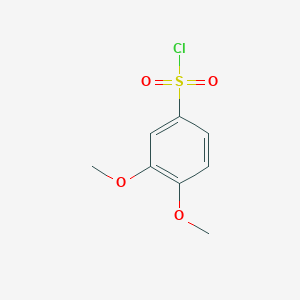
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)
![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)
